2-Fluorobenzoyl chloride

Catalog No.
S702275
CAS No.
393-52-2
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzoyl chloride

CAS Number

393-52-2

Product Name

2-Fluorobenzoyl chloride

IUPAC Name

2-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H

InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

Solubility

Decomposes (NTP, 1992)

Synonyms

2-Fluoro-benzoyl Chloride; 2-Fluorobenzenecarbonyl Chloride; o-Fluorobenzoyl Chloride; NSC 88304;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

Preparation of Heteroannulated Oxazinone

Preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic Acid Methyl Ester

Hollow-Fiber Liquid Phase Microextraction

Gas Electron Diffraction and Normal Coordinate Analysis

Preparation of Ethyl (4-fluorobenzoyl)acetate

Reactivity with Diisopropyl Ether

Molecular Structure Analysis

The molecular structure of 2-fluorobenzoyl chloride consists of a benzene ring (C6H6) with a fluorine atom (F) attached at the second position (ortho position) relative to the carbonyl group (C=O) which is further connected to a chlorine atom (Cl). The presence of the fluorine atom disrupts the electron distribution in the molecule compared to unsubstituted benzoyl chloride. This can influence the reactivity of the molecule, making it more susceptible to nucleophilic attack at the carbonyl carbon.


Chemical Reactions Analysis

2-Fluorobenzoyl chloride is a versatile building block in organic synthesis due to its reactivity with various nucleophiles. Here are some key reactions:

  • Nucleophilic Acylation: This is the most common reaction of 2-fluorobenzoyl chloride. It reacts with various nucleophiles (Nu) such as alcohols, amines, and phenols to form substituted amides, esters, and ketones, respectively. Here's a general equation for nucleophilic acylation:
C6H4FCO-Cl + Nu-H -> C6H4FCO-Nu + HCl

(Equation 1) []

  • Friedel-Crafts Acylation: This reaction allows the introduction of the 2-fluorobenzoyl group onto aromatic rings in the presence of a Lewis acid catalyst (AlCl3).
C6H4FCO-Cl + Ar-H -> Ar-C6H4FCO + HCl (Lewis Acid Catalyst)

(Equation 2)

  • Hydrolysis: 2-Fluorobenzoyl chloride reacts readily with water to form 2-fluorobenzoic acid and hydrochloric acid. This reaction is undesirable during synthesis and requires careful handling under anhydrous conditions.
C6H4FCO-Cl + H2O -> C6H5FCOOH + HCl

(Equation 3) []


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 82-86 °C at reduced pressure (26-40 mmHg) [, ].
  • Density: Around 1.2 g/mL at 25 °C [].
  • Solubility: Insoluble in water but soluble in organic solvents like dichloromethane, chloroform, and ether [].
  • Stability: Sensitive to moisture and readily hydrolyzes. Needs to be stored under inert atmosphere and anhydrous conditions [].

Mechanism of Action (Not Applicable)

2-Fluorobenzoyl chloride is a reactive intermediate used in synthesis and doesn't have a specific biological mechanism of action.

2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling this compound. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow established safety protocols for decontamination.

Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

2.8

Boiling Point

403 °F at 760 mm Hg (NTP, 1992)
206.0 °C
206 °C

Flash Point

180 °F (NTP, 1992)

Density

1.304 at 68 °F (NTP, 1992)
1.328 g/cu cm at 25 °C

Melting Point

39 °F (NTP, 1992)
4.0 °C
4 °C

UNII

Z4H017N76S

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.46 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

393-52-2

Associated Chemicals

Benzoyl chloride, 3-fluoro;1711-07-5
Benzoyl chloride, 4-fluoro;403-43-0

Wikipedia

2-fluorobenzoyl chloride

Methods of Manufacturing

Reaction of 2-fluorobenzoic acid with thionyl chloride

General Manufacturing Information

Benzoyl chloride, 2-fluoro-: ACTIVE
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Dates

Modify: 2023-08-15

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